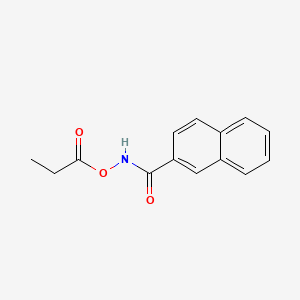
N-(2-Naphthoyl)-O-propionylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Naphthoyl)-O-propionylhydroxylamine is an organic compound that belongs to the class of naphthoyl derivatives These compounds are characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a hydroxylamine group through a propionyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthoyl)-O-propionylhydroxylamine typically involves the reaction of 2-naphthoyl chloride with O-propionylhydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography may be used to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
N-(2-Naphthoyl)-O-propionylhydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthoyl compounds.
Scientific Research Applications
N-(2-Naphthoyl)-O-propionylhydroxylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Naphthoyl)-O-propionylhydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(2-Naphthoyl)-O-acetylhydroxylamine: Similar structure but with an acetyl group instead of a propionyl group.
N-(2-Naphthoyl)-O-butyryl hydroxylamine: Similar structure but with a butyryl group instead of a propionyl group.
N-(2-Naphthoyl)-O-isobutyryl hydroxylamine: Similar structure but with an isobutyryl group instead of a propionyl group.
Uniqueness
N-(2-Naphthoyl)-O-propionylhydroxylamine is unique due to its specific propionyl linkage, which can influence its reactivity and interaction with biological targets. This structural variation can result in different biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
76790-18-6 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(naphthalene-2-carbonylamino) propanoate |
InChI |
InChI=1S/C14H13NO3/c1-2-13(16)18-15-14(17)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,15,17) |
InChI Key |
ARXSNMGEHUTJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)ONC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















